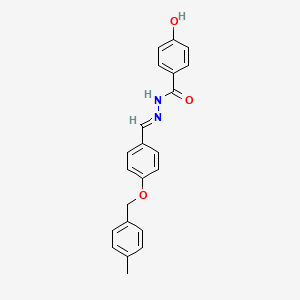

4-Hydroxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide

Description

4-Hydroxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a hydrazone derivative characterized by a benzohydrazide backbone substituted with a hydroxy group at the 4-position and a 4-((4-methylbenzyl)oxy)benzylidene moiety at the N′-position. Its synthesis typically involves the condensation of 4-hydroxybenzohydrazide with 4-((4-methylbenzyl)oxy)benzaldehyde under reflux in ethanol, followed by purification via recrystallization . The presence of both hydroxy and ether-linked substituents enhances its polarity, influencing solubility and intermolecular interactions in crystal packing .

Properties

CAS No. |

767306-53-6 |

|---|---|

Molecular Formula |

C22H20N2O3 |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

4-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |

InChI |

InChI=1S/C22H20N2O3/c1-16-2-4-18(5-3-16)15-27-21-12-6-17(7-13-21)14-23-24-22(26)19-8-10-20(25)11-9-19/h2-14,25H,15H2,1H3,(H,24,26)/b23-14+ |

InChI Key |

PEWPZCOTJBUAPC-OEAKJJBVSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide typically involves the condensation reaction between 4-hydroxybenzohydrazide and 4-((4-methylbenzyl)oxy)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amines and other reduced forms.

Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its bioactive properties.

Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its bioactive effects. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors or proteins .

Comparison with Similar Compounds

Data Tables

Table 2: Enzyme Inhibitory Activities of Analogous Compounds

Key Research Findings

Crystallography : The near-planar structure of the target compound enhances π-π stacking, a feature critical for stabilizing ligand-receptor interactions in enzyme inhibition .

Synthetic Efficiency : Condensation reactions yield ~80% for the target compound, outperforming multi-step syntheses (e.g., piperazinyl-β-carbolines at <70%) .

Bioactivity Trends: Electron-withdrawing groups (e.g., NO2, sulfonyloxy) improve enzyme affinity, while hydroxy groups favor solubility over potency .

Biological Activity

4-Hydroxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide is a hydrazone derivative known for its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : CHNO

- CAS Number : 767306-53-6

The structural configuration of the compound is characterized by the presence of a hydrazone linkage (C=N), which is critical for its biological activity. The molecule adopts an E configuration about the C=N bond, influencing its interactions with biological targets.

Antimicrobial Activity

Research indicates that hydrazone compounds, including this compound, demonstrate significant antimicrobial properties. Studies have shown that derivatives of benzohydrazides exhibit activity against various bacterial strains, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

A study reported that similar hydrazone compounds inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against these pathogens .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several enzymes:

| Enzyme | Inhibition Type | IC (µM) | Reference |

|---|---|---|---|

| MAO-A | Reversible Competitive | 1.54 | |

| MAO-B | Reversible Competitive | 3.64 | |

| BACE-1 | Competitive | 8.63 | |

| AChE | Weak Inhibition | >50% residual activity at 10 µM |

These results suggest that the compound may have potential applications in treating neurodegenerative diseases by inhibiting monoamine oxidases and beta-secretase.

Antioxidant Activity

Antioxidant properties are another significant aspect of the biological activity of this compound. The ability to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases. In vitro assays demonstrated that the compound exhibits a dose-dependent increase in antioxidant activity, comparable to standard antioxidants like quercetin .

Case Studies

- Antimicrobial Efficacy Study : A study published in Applied Sciences evaluated a series of hydrazone derivatives, including this compound. The results indicated that the compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation .

- Enzyme Inhibition Research : Another study focused on the inhibition of MAO enzymes by various hydrazone compounds. The lead compound showed promising IC values, indicating its potential as a therapeutic agent for mood disorders and neurodegenerative diseases .

Q & A

Basic: What are the optimized synthetic routes for 4-Hydroxy-N'-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide?

Answer:

The synthesis typically involves a condensation reaction between 4-hydroxybenzhydrazide and a substituted benzaldehyde derivative (e.g., 4-((4-methylbenzyl)oxy)benzaldehyde) under reflux conditions. Key steps include:

- Reactant Preparation : Ensure purity of starting materials (e.g., 4-hydroxybenzhydrazide and aldehyde derivatives), often sourced commercially or synthesized via nucleophilic substitution .

- Reaction Conditions : Use anhydrous ethanol or methanol as solvents, with catalytic acetic acid to facilitate hydrazone formation. Microwave-assisted synthesis can improve yields (e.g., 80–82% in similar benzohydrazides) by reducing reaction time and energy .

- Purification : Recrystallization from ethanol or column chromatography to isolate the product. Elemental analysis and spectroscopic methods (IR, NMR) confirm structural integrity .

Basic: How is this compound characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- IR : Identify key functional groups: N–H (~3200 cm⁻¹), C=O (~1650 cm⁻¹), and C=N (~1600 cm⁻¹) stretches. Aromatic C–H and ether (C–O–C) vibrations appear at ~3050 cm⁻¹ and ~1250 cm⁻¹, respectively .

- NMR : NMR reveals aromatic proton signals (δ 6.5–8.0 ppm), imine proton (δ ~8.3 ppm), and methyl/methoxy groups (δ ~2.5 ppm for CH). NMR confirms carbonyl (δ ~165 ppm) and imine (δ ~150 ppm) carbons .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) determines molecular geometry. For related hydrazides, SCXRD data (e.g., CCDC-1477846) show planar hydrazone moieties and intermolecular hydrogen bonding influencing packing .

Advanced: How do solvation effects and substituents influence the compound's reactivity and spectroscopic properties?

Answer:

- Solvation Effects : Polar solvents (e.g., DMSO) stabilize charge-separated resonance structures of the hydrazone moiety, altering UV-Vis absorption maxima. Computational studies (DFT) can model solvatochromic shifts by analyzing frontier molecular orbitals .

- Substituent Impact : Electron-donating groups (e.g., 4-methylbenzyl) enhance electron density at the hydrazone linkage, increasing nucleophilic reactivity. Conversely, electron-withdrawing groups (e.g., halogens) reduce basicity but improve stability against hydrolysis .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. insulin-enhancing effects)?

Answer:

- Experimental Variables : Differences in assay conditions (e.g., microbial strains, vanadium complexation) significantly affect outcomes. For example, insulin-enhancing activity in vanadium complexes requires specific coordination geometries, which may not apply to the free ligand .

- Structure-Activity Relationships (SAR) : Systematic modification of substituents (e.g., replacing 4-methylbenzyl with methoxy groups) can isolate specific bioactivities. Comparative studies using isostructural analogs help identify critical pharmacophores .

- Data Validation : Cross-referencing with crystallographic data (e.g., CCDC entries) and computational docking studies ensures observed activities correlate with molecular interactions .

Advanced: How can computational methods optimize the compound's insulin-enhancing potential?

Answer:

- Docking Studies : Molecular docking against insulin receptor tyrosine kinase (IRTK) identifies binding modes. For vanadium complexes, coordination to histidine residues (e.g., His1154) enhances kinase inhibition .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior, crucial for vanadium’s insulin-mimetic activity. Charge distribution maps guide ligand modifications for improved metal-binding affinity .

- MD Simulations : Assess stability of metal-ligand complexes in physiological pH ranges (4–7.4). Simulations reveal protonation states impacting bioavailability .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Answer:

- Reaction Optimization : Transition from batch to flow chemistry improves yield consistency. Microwave-assisted synthesis reduces side reactions (e.g., hydrolysis) in large-scale production .

- Purification Challenges : Column chromatography becomes impractical at scale. Alternatives include solvent recrystallization (e.g., ethanol/water mixtures) or pH-selective precipitation .

- Analytical QC : Implement inline IR and HPLC-MS for real-time monitoring. Elemental analysis (CHN) must show ≤0.3% deviation from theoretical values to confirm purity .

Advanced: How does the compound's topology influence its biological interactions?

Answer:

- Topological Analysis : Quantum Topological Molecular Similarity (QTMS) indices quantify electron density critical points. High electron density at the hydrazone linkage correlates with antimicrobial activity via DNA intercalation .

- Hydrogen Bonding : Crystal packing analysis (e.g., Hirshfeld surfaces) identifies intermolecular interactions. Strong O–H⋯N hydrogen bonds enhance stability in biological matrices .

- Lipophilicity : LogP calculations (e.g., using ChemDraw) predict membrane permeability. The 4-methylbenzyl group increases lipophilicity, favoring blood-brain barrier penetration in neuroactive analogs .

Advanced: What methodologies validate the compound's mechanism of action in antimicrobial assays?

Answer:

- Time-Kill Studies : Determine bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours. Synergy testing with β-lactams identifies adjuvant potential .

- ROS Detection : Fluorescent probes (e.g., DCFH-DA) measure reactive oxygen species (ROS) generation in treated bacterial cells, linking oxidative stress to lethality .

- Resistance Profiling : Serial passage assays under sub-MIC conditions evaluate resistance development. Genomic sequencing identifies mutations in target genes (e.g., gyrA for DNA gyrase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.